
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H19NO4S This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and methylsulfonamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with butyl(methyl)amine, followed by sulfonation with methylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butyl(methyl)amino and methylsulfonamido groups into the benzoic acid core in a controlled manner .
化学反応の分析
Types of Reactions
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
科学的研究の応用
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Methylamino)benzoic acid: Important for the preparation of pharmaceutical products, dyes, and preservatives.
Uniqueness
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is unique due to the presence of both butyl(methyl)amino and methylsulfonamido groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
特性
分子式 |
C13H20N2O4S |
|---|---|
分子量 |
300.38 g/mol |
IUPAC名 |
4-[butyl(methyl)amino]-3-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-4-5-8-15(2)12-7-6-10(13(16)17)9-11(12)14-20(3,18)19/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,17) |
InChIキー |
NCYFMWQRQPBCQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



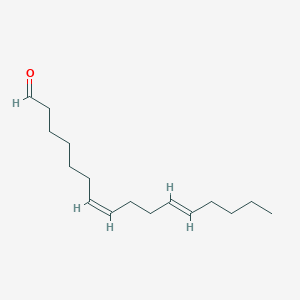


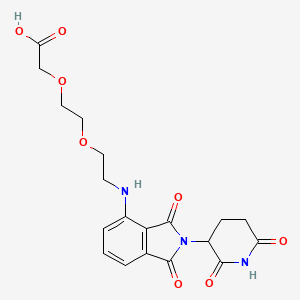
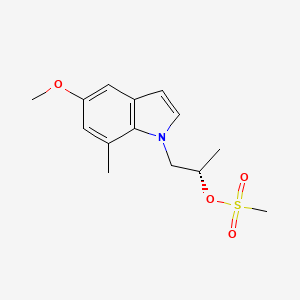
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
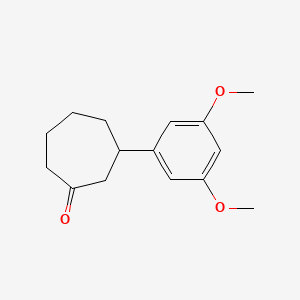

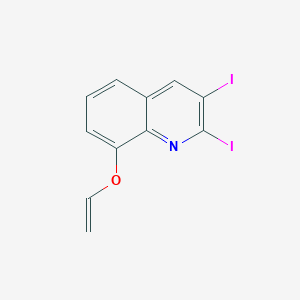
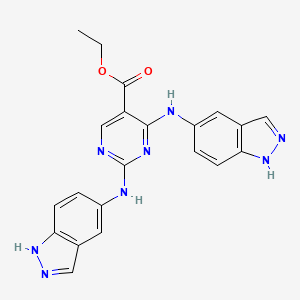
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
